
2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3a,7a-Tetrahydro-1H-indene;cycloocta-1,5-diene;iridium is a complex organometallic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which combines the properties of 2,3,3a,7a-tetrahydro-1H-indene, cycloocta-1,5-diene, and iridium. The presence of iridium, a transition metal, imparts unique catalytic properties to the compound, making it valuable in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium typically involves the coordination of iridium with 2,3,3a,7a-tetrahydro-1H-indene and cycloocta-1,5-diene ligands. One common method involves the reaction of iridium trichloride with 2,3,3a,7a-tetrahydro-1H-indene and cycloocta-1,5-diene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iridium complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,3,3a,7a-Tetrahydro-1H-indene;cycloocta-1,5-diene;iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium oxides.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: Ligand substitution reactions can occur, where the ligands (2,3,3a,7a-tetrahydro-1H-indene and cycloocta-1,5-diene) are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iridium oxides, while substitution reactions can produce a variety of iridium complexes with different ligands.
科学的研究の応用
2,3,3a,7a-Tetrahydro-1H-indene;cycloocta-1,5-diene;iridium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is employed in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium involves the coordination of the iridium center with the ligands, which facilitates various catalytic processes. The iridium atom acts as a central metal that can undergo oxidation and reduction, enabling it to participate in redox reactions. The ligands stabilize the iridium center and enhance its reactivity towards specific substrates. Molecular targets and pathways involved in its action include the activation of small molecules like hydrogen and carbon monoxide, which are essential in catalytic cycles.
類似化合物との比較
Similar Compounds
2,3,3a,4-Tetrahydro-1H-indene: Similar in structure but lacks the iridium center.
3a,4,7,7a-Tetrahydro-1H-indene-1,3(2H)-dione: Contains a different functional group and lacks the iridium center.
(S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione: A stereoisomer with different substituents and no iridium.
Uniqueness
The uniqueness of 2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium lies in the presence of the iridium center, which imparts exceptional catalytic properties. The combination of 2,3,3a,7a-tetrahydro-1H-indene and cycloocta-1,5-diene ligands further enhances its stability and reactivity, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C17H24Ir |
|---|---|
分子量 |
420.6 g/mol |
IUPAC名 |
2,3,3a,7a-tetrahydro-1H-indene;cycloocta-1,5-diene;iridium |
InChI |
InChI=1S/C9H12.C8H12.Ir/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-6-8-7-5-3-1;/h1-2,4-5,8-9H,3,6-7H2;1-2,7-8H,3-6H2; |
InChIキー |
CKOOZMYZHOMAEH-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=CC=CC2C1.C1CC=CCCC=C1.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)
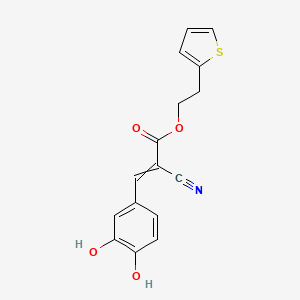
![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)
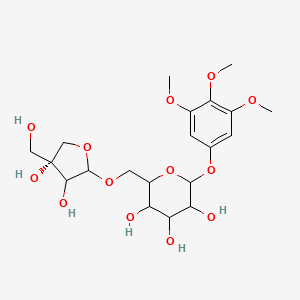
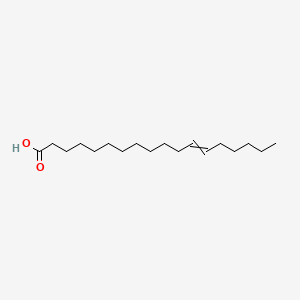
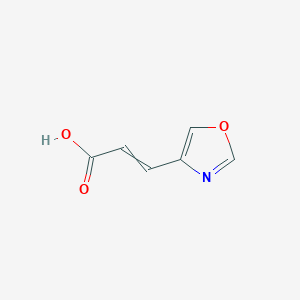
![2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)
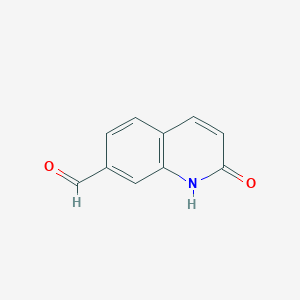
![5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)

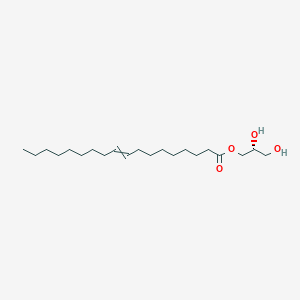

![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)
